(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
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Description
(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
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Biological Activity
The compound (E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a synthetic organic molecule that belongs to a class of compounds often explored for their potential therapeutic applications, particularly in neuropharmacology and medicinal chemistry. Its structure includes a piperazine moiety, cyano group, and an enamide functional group, which are significant for its biological activity.
Chemical Structure
The structural formula of the compound can be represented as follows:
Research indicates that compounds similar to this compound may interact with neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. This interaction is crucial for potential applications in treating psychiatric disorders such as anxiety and depression .
Pharmacological Effects
The biological activity of this compound has been assessed through various studies, which suggest significant pharmacological effects. Key findings include:
- Dopamine Receptor Interaction : The compound may act as an agonist or antagonist at dopamine receptors, particularly D4 receptors, which are implicated in mood regulation and psychotic disorders .
- Serotonin Receptor Modulation : Similar compounds have shown the potential to modulate serotonin receptors, contributing to their antidepressant effects.
- Antitumor Activity : Preliminary studies indicate that related structures exhibit antitumor properties, suggesting that this compound may also have similar effects .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have demonstrated that structural modifications can significantly influence the biological potency of similar compounds. This suggests that this compound could possess therapeutic potential depending on its specific interactions within biological systems.
Synthesis Pathways
The synthesis of this compound can be achieved through several synthetic routes involving:
- Piperazine Derivatives : Utilizing piperazine as a core structure allows for various substitutions that enhance biological activity.
- Enamide Formation : The formation of the enamide group is critical for its reactivity and interaction with biological targets.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound.
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(3-Chlorophenyl)piperazine | Piperazine ring; Chlorine substituent | Antidepressant effects |
N-(4-Chlorophenyl)acetamide | Acetamide functional group; Chlorine substituent | Analgesic properties |
1-(4-Fluorophenyl)piperazine | Piperazine ring; Fluorine substituent | Anxiolytic effects |
1-(4-Methylphenyl)piperazine | Piperazine ring; Methyl substituent | Neuropharmacological activity |
The unique combination of functional groups in this compound may enhance its binding affinity and selectivity towards certain biological targets compared to other similar compounds.
Case Studies and Research Findings
Recent studies have evaluated the antibacterial, antifungal, and antitumor activities of related piperazine derivatives. For instance, a series of synthesized piperazine derivatives showed promising results against various bacterial strains and demonstrated significant enzyme inhibition activities . These findings underline the potential therapeutic applications of piperazine-based compounds.
Properties
IUPAC Name |
(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-16-3-1-4-17(11-16)24-8-6-23(7-9-24)14-15(12-21)19(25)22-13-18-5-2-10-26-18/h1-5,10-11,14H,6-9,13H2,(H,22,25)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFLZDQNFNZXFV-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CO2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CO2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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